molecular formula C6H10O5 B3041555 1,6-Anhydro-beta-D-mannofuranose CAS No. 31880-33-8

1,6-Anhydro-beta-D-mannofuranose

Cat. No. B3041555
CAS RN: 31880-33-8
M. Wt: 162.14 g/mol
InChI Key: GYNYBVOAJFHCRG-VFUOTHLCSA-N
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Description

Synthesis of Hyperbranched Polysaccharide

The synthesis of hyperbranched polysaccharides through the thermally induced cationic polymerization of 1,6-anhydro-β-D-mannopyranose is a significant advancement in the field of polymer chemistry. Using 2-butenyltetramethylenesulfonium hexafluoroantimonate as an initiator, the polymerization process yields water-soluble hyperbranched polysaccharides with controlled molecular weights and narrow polydispersities. The resulting polymers exhibit low viscosity and intrinsic viscosities ranging from 0.032 to 0.047 dL.g^-1. The degree of branching, a critical parameter in polymer science, was found to be between 0.38-0.44, indicating a highly branched structure .

Radical Cyclisation and Application to Tetrodotoxin Synthesis

The radical cyclization of 1,6-anhydro-β-D-mannopyranose derivatives has been explored as a method to synthesize complex molecular structures such as the C8a center of (-)-tetrodotoxin. This approach involves the preparation of compounds with a ketoxime ether at C3 and a carbon radical precursor at the hydroxyl group at position 2. The study found that while alkyl π-radicals were unsuccessful in cyclization, vinyl σ-radicals underwent the desired 1,5-exo cyclization, leading to advanced precursors for the synthesis of (-)-tetrodotoxin .

Artifact Production and Novel Synthesis

Research has confirmed that 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose is an artifact produced during carbohydrate analysis. A novel synthesis route for 2,3,5-tri-O-acetyl-1,6-anhydro-beta-D-mannofuranose has been described, which also led to the isolation of a unique dimer. The structure of this dimer was confirmed through X-ray analysis, showcasing the potential for discovering new compounds through the manipulation of carbohydrate structures .

Selective Monotosylation

The selective monotosylation of 1,6-anhydro-β-D-mannofuranose with p-toluenesulfonyl chloride in pyridine yields a high proportion of 5-O-tosylate. The reaction also produces minor amounts of other tosylated products, which were identified through 1H NMR spectroscopy. The selectivity observed in this reaction is attributed to electronic and steric factors, which are crucial for understanding the reactivity of such sugar derivatives .

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 1,6-anhydro-β-D-mannopyranose has been determined to be orthorhombic, with specific cell dimensions and a density of 1.563 M.gm^-3. The structure was refined to a high degree of accuracy, and the conformation of the pyranose rings was found to be distorted towards a specific geometry. The study also included empirical force-field calculations to reproduce the geometry of the molecules, which were largely successful except for a C-O bond in one of the molecules. The hydrogen-bonding interactions in the crystal structure form infinite chains, which are important for understanding the solid-state properties of the compound .

Scientific Research Applications

Synthesis and Characterization of Hyperbranched Polysaccharides

Synthesis, Characterization, and Lectin Recognition of Hyperbranched Polysaccharide Obtained from 1,6-Anhydro-D-hexofuranose :1,6-Anhydro-D-hexofuranoses, including 1,6-anhydro-β-D-mannofuranose, were polymerized to form hyperbranched polysaccharides with varying molecular weights. These hyperbranched polysaccharides exhibit unique viscosity characteristics due to their spherical structures in an aqueous solution. Additionally, they show strong interaction with Concanavalin A, a lectin, suggesting potential biomedical applications due to the multivalent effect of nonreducing saccharide units on their surfaces (Nguyen To Hoai et al., 2011).

Synthesis of 1,6-Anhydro-β-D-mannofuranose Derivatives

Synthesis of 1,6-Anhydro-β-D-mannofuranose and Derivatives :Research has focused on synthesizing various derivatives of 1,6-Anhydro-β-D-mannofuranose. For example, a study demonstrated the synthesis of 2,3,5-tri-O-acetyl-1,6-anhydro-β-D-mannofuranose and identified an artifact, 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-mannopyranose, produced during carbohydrate analysis. This research contributes to understanding the chemical behavior and potential applications of these compounds in scientific research (S. Manna et al., 1993).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Mechanism of Action

Target of Action

1,6-Anhydro-beta-D-mannofuranose (also known as Levoglucosan) is a naturally occurring anhydro sugar . It is postulated that this monosaccharide binds to specific cell receptors .

Mode of Action

It is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules . These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .

Biochemical Pathways

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It serves as an essential building block in the biosynthesis of glycoproteins and glycolipids found in both plant and animal tissues . Moreover, it can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate chemical, catalytic and biochemical processes .

Pharmacokinetics

Its molecular weight is 16214 , which may influence its bioavailability and distribution within the body.

Result of Action

The result of the action of this compound is the synthesis of proteins and other molecules, which subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses . This monosaccharide has been utilized in drug synthesis and holds potential therapeutic applications for cancer, inflammation, and autoimmune diseases .

Action Environment

It is known that the compound is a white crystalline solid with a melting point of 190-193 °c and is soluble in dmso, meoh, and h2o . These properties may influence its stability and efficacy under different environmental conditions.

properties

IUPAC Name

(1R,4R,5R,6R,7S)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-1-10-6-4(9)3(8)5(2)11-6/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNYBVOAJFHCRG-VFUOTHLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C(C(O1)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@@H]([C@@H]([C@H](O1)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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